4-(4,7-di-tert-butyl-1,3-benzodioxol-2-yl)phenol
Overview
Description
4-(4,7-di-tert-butyl-1,3-benzodioxol-2-yl)phenol is a useful research compound. Its molecular formula is C21H26O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.18819469 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Occurrence and Fate
Synthetic phenolic antioxidants (SPAs), including compounds like 4-(4,7-di-tert-butyl-1,3-benzodioxol-2-yl)phenol, are used across various industries to prevent oxidative reactions and extend product shelf life. Their environmental presence has been documented in indoor dust, air particulates, sea sediment, and river water. Human exposure sources include food, dust ingestion, and personal care products. Research indicates potential health risks associated with SPAs due to their hepatic toxicity, endocrine-disrupting effects, and possible carcinogenicity. The study highlights the need for further investigation into the environmental behavior and health impacts of SPAs, advocating for the development of safer alternatives with lower toxicity and environmental persistence Liu & Mabury, 2020.
Molecular Reactivity and Applications
Concerted proton-electron transfer (CPET) mechanisms in substituted phenols, including structures similar to this compound, have been studied for their application in synthetic chemistry. These compounds demonstrate the ability to undergo one-electron oxidation, resulting in stable radical cations, a process valuable for understanding the foundational aspects of CPET. This insight has implications for the development of new synthetic methodologies and the exploration of reaction kinetics in organic chemistry Markle et al., 2008.
Environmental Treatment Technologies
The transformation of phenolic compounds like 4-tert-butylphenol, closely related to this compound, by advanced oxidation processes (e.g., ferrate(VI) oxidation) has been investigated for water treatment applications. Such studies offer insights into the degradation pathways, reaction kinetics, and environmental behaviors of phenolic pollutants, providing valuable information for the development of effective water treatment technologies Zheng et al., 2020.
Photocatalytic Applications
Photocatalytic oxygenation of benzene to phenol under visible light using photocatalysts represents a potential application for compounds structurally related to this compound. Such research highlights the role of phenolic compounds in facilitating environmentally friendly synthesis processes through the utilization of renewable energy sources, contributing to the development of sustainable chemical synthesis strategies Ohkubo et al., 2013.
Properties
IUPAC Name |
4-(4,7-ditert-butyl-1,3-benzodioxol-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-20(2,3)15-11-12-16(21(4,5)6)18-17(15)23-19(24-18)13-7-9-14(22)10-8-13/h7-12,19,22H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLZVXUQSNELEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OC(O2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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